molecular formula C13H12N2O3S B2741980 N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide CAS No. 304906-01-2

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No. B2741980
CAS RN: 304906-01-2
M. Wt: 276.31
InChI Key: SSBKRCFODRDMFY-RIYZIHGNSA-N
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Description

N-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide (HMTH) is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. HMTH is a member of the hydrazide family and has a molecular formula of C13H12N2O3S.

Scientific Research Applications

Anticancer Activity

Schiff bases containing thiophene nuclei, similar to the compound of interest, have demonstrated significant anticancer properties. A study by Cardoso et al. (2017) evaluated a series of N-acylhydrazones containing thiophene nuclei for their activity against human cancer cell lines, revealing cytotoxicity in the low micromolar range. This indicates the potential of these compounds as lead compounds for anticancer drug development Cardoso et al., 2017.

Antimicrobial and Antioxidant Properties

Schiff base compounds have shown remarkable activities in biological screenings, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Sirajuddin et al. (2013) synthesized and characterized three Schiff base compounds, demonstrating their interaction with Salmon sperm DNA and showing significant antimicrobial and antioxidant activities, comparable to ascorbic acid Sirajuddin et al., 2013.

Enzyme Inhibition

The synthesized hydrazides have been tested for their inhibitory activities against enzymes like lipase and α-glucosidase. Bekircan et al. (2015) used a starting compound for the synthesis of various derivatives, which were then screened for their enzyme inhibition activities, showing significant anti-lipase and anti-α-glucosidase activities Bekircan et al., 2015.

Corrosion Inhibition

Investigations into the inhibition performance of Schiff bases on steel corrosion have utilized Density Functional Theory (DFT) and Monte Carlo simulations. Obot et al. (2016) assessed the inhibition performance of Schiff bases for steel corrosion in acid medium, indicating that these compounds can serve as effective corrosion inhibitors Obot et al., 2016.

Structural and Molecular Studies

Crystal structure and molecular studies have provided insights into the bonding, configuration, and potential applications of Schiff bases. Quoc et al. (2019) described the synthesis, spectroscopic data, crystal and molecular structures of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides, highlighting their molecular interactions and potential for further applications Quoc et al., 2019.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKRCFODRDMFY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329432
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

CAS RN

304906-01-2
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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